

Spectral Properties of DAR-4M: An In-depth Technical Guide

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Compound of Interest

Compound Name: DAR-4M

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This technical guide provides a comprehensive overview of the spectral properties and applications of Diaminorhodamine-4M (**DAR-4M**), a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document details the excitation and emission characteristics, experimental protocols, and the underlying signaling pathways.

Core Spectral and Physicochemical Properties

DAR-4M is a rhodamine-based, photo-stable fluorescent indicator designed for the detection of nitric oxide.^{[1][2][3]} Its fluorescence intensity increases significantly upon reaction with NO in the presence of oxygen.^[4] A key advantage of **DAR-4M** over other probes like DAF-2 is that its fluorescence intensity is not dependent on pH, showing stability across a wide pH range of 4-12.^{[5][6][7]}

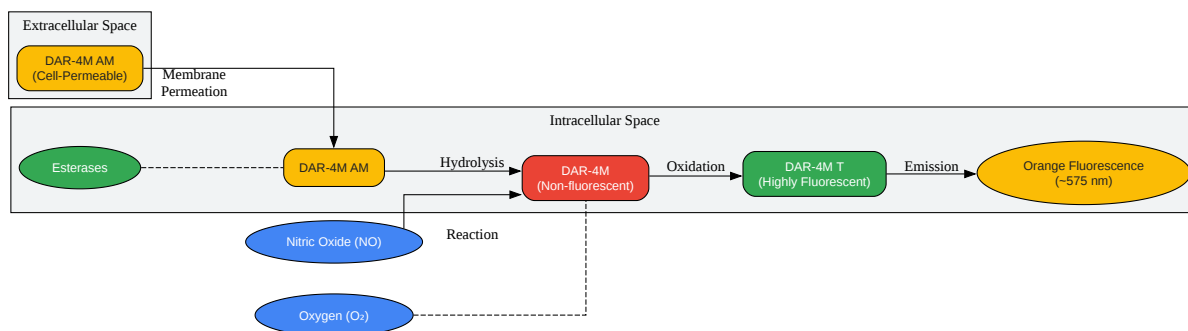
The acetoxymethyl ester form, **DAR-4M AM**, is cell-permeable and becomes hydrolyzed by intracellular esterases to the cell-impermeable **DAR-4M**, allowing for the measurement of intracellular NO.^[5]

Property	Value	Source
Excitation Maximum (λ_{ex})	~560 nm	[5][6]
Emission Maximum (λ_{em})	~575 nm	[5][6]
Molar Extinction Coefficient (ϵ)	76,000 M ⁻¹ cm ⁻¹	[5][6]
Quantum Yield (Φ)	0.42	[5][6]
Detection Limit	~10 nM	[4]
pH Range	4-12	[5][6]
Cell Permeability (DAR-4M)	No	[2]
Cell Permeability (DAR-4M AM)	Yes	

Upon reaction with NO, **DAR-4M** is converted to its highly fluorescent triazole form, **DAR-4M T**, which exhibits a significant increase in fluorescence quantum efficiency (approximately 840-fold).[4] The absorption and emission maxima of **DAR-4M T** have been reported as 554 nm and 572 nm, respectively.[1] While **DAR-4M** is a valuable tool for the qualitative assessment of RNS production, it is important to note that it is not entirely specific for NO.[8] Its fluorescent yield can be enhanced in the presence of other oxidants, such as peroxynitrite, which can potentiate its reaction with low levels of NO donors.[8]

Signaling and Detection Pathway

The fundamental principle behind **DAR-4M** as a nitric oxide sensor lies in its chemical reaction with an oxidation product of NO to form a fluorescent triazole derivative. This reaction is irreversible.



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Caption: Intracellular activation of **DAR-4M** AM for NO detection.

Experimental Protocols

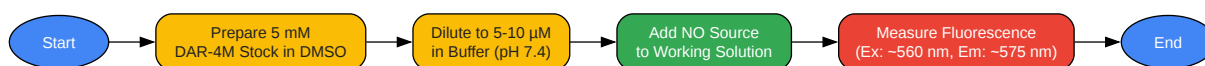
The following are generalized methodologies for the use of **DAR-4M** and its acetoxymethyl ester in cellular and cell-free systems.

In Vitro (Cell-free) Protocol

This protocol is suitable for measuring NO in buffered solutions.

- Reagent Preparation: Prepare a stock solution of **DAR-4M** in DMSO.[6] A typical concentration is 5 mM.[6]
- Working Solution: Dilute the stock solution approximately 500-fold in a neutral aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[4][6] The optimal final concentration is typically between 5-10 μ M.[6]

- Measurement: Add the NO source to the **DAR-4M** working solution.
- Fluorometry: Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.[5][6] A plate reader can also be used with slightly different wavelengths, for instance, excitation at 485 nm and emission at 538 nm, which may help in reducing background fluorescence.[6]



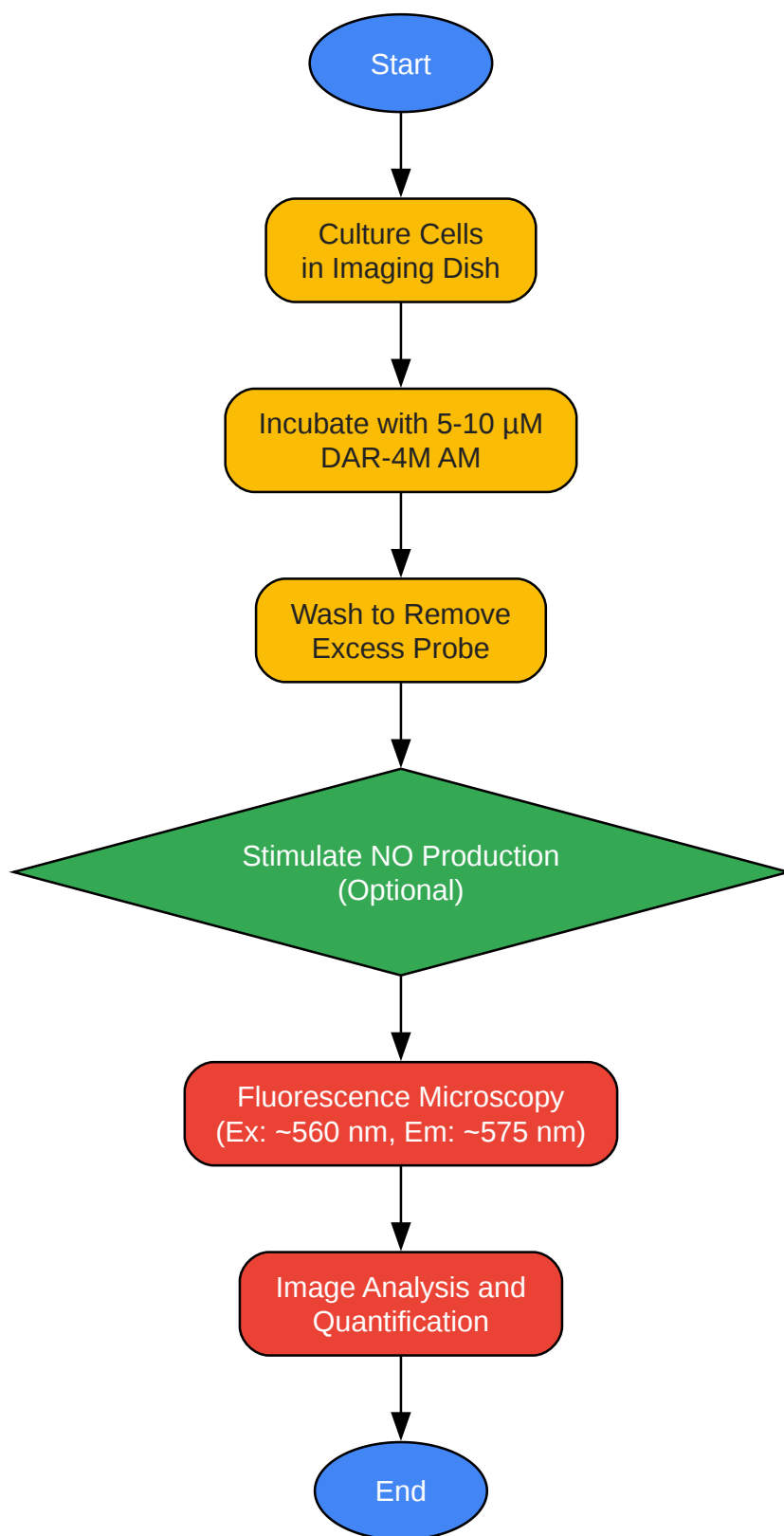
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Caption: Workflow for in vitro NO detection using **DAR-4M**.

Intracellular NO Detection Protocol

This protocol is designed for imaging nitric oxide production within living cells.

- Cell Culture: Plate cells at an appropriate density in a suitable culture vessel for microscopy.
- Reagent Preparation: Prepare a stock solution of **DAR-4M** AM.
- Cell Loading: Incubate the cells with 5-10 μM **DAR-4M** AM in a suitable buffer or medium for a specified period to allow for de-esterification.[5]
- Washing: Wash the cells to remove excess probe.
- Stimulation (Optional): If studying stimulated NO production, add the stimulating agent at this stage.
- Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (e.g., excitation ~560 nm, emission ~575 nm). [9]
- Image Analysis: Quantify the fluorescence intensity in the cells or specific regions of interest.



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Caption: Workflow for intracellular NO imaging with **DAR-4M AM**.

Important Considerations

- **Specificity:** While **DAR-4M** is a powerful tool, it is crucial to remember that it can react with other reactive nitrogen species, and its fluorescence can be potentiated by other oxidants.[8] Therefore, results should be interpreted with caution, and appropriate controls should be included in experiments.
- **Cytotoxicity:** At concentrations around 10 μM , clear cytotoxicity has not been observed.[5][6] However, if toxicity is suspected, lowering the concentration is recommended.[5][6]
- **Autofluorescence:** One of the advantages of **DAR-4M** is its red-shifted emission, which can help to reduce interference from cellular autofluorescence that is more common in the green part of the spectrum.[6]
- **Combined Imaging:** **DAR-4M** can be used in combination with other fluorescent probes, such as the green-fluorescent DAF-2, for simultaneous imaging of multiple species.[9] This approach, however, requires careful selection of excitation and emission filters to minimize spectral bleed-through.[9]

This guide provides a foundational understanding of the spectral properties and application of **DAR-4M**. For specific experimental designs, further optimization of probe concentration, incubation times, and imaging parameters may be necessary depending on the cell type and experimental conditions.

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